(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

描述

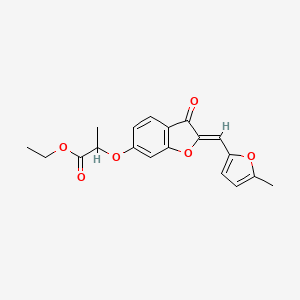

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound characterized by a Z-configured methylene group linking a 5-methylfuran-2-yl moiety to the benzofuran core. The structure includes a 3-oxo-2,3-dihydrobenzofuran scaffold, an ethyl propanoate ester at the 6-position, and stereochemical rigidity due to the Z-configuration of the exocyclic double bond .

属性

IUPAC Name |

ethyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-4-22-19(21)12(3)24-14-7-8-15-16(9-14)25-17(18(15)20)10-13-6-5-11(2)23-13/h5-10,12H,4H2,1-3H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIOOHFHASRRFP-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique molecular structure, which includes furan and benzofuran moieties. These structural features are often associated with various biological activities, making the compound a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H18O6 |

| Molecular Weight | 318.32 g/mol |

| CAS Number | 620547-65-1 |

The presence of functional groups such as esters and heterocycles contributes to its potential reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects is primarily linked to its interactions with specific molecular targets. The furan and benzofuran rings facilitate π–π interactions and hydrogen bonding, which are critical for binding affinity and specificity in biological systems. This compound may modulate enzyme activity or receptor binding due to these structural features.

Biological Activities

Research into the biological activities of this compound reveals several potential applications:

1. Antioxidant Activity

- Compounds featuring furan and benzofuran structures have been shown to exhibit antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

- This compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways. For instance, it may act as an inhibitor of xanthine oxidase (XO), which is relevant in the treatment of gout and other inflammatory conditions .

3. Antifungal Activity

- The compound has shown promise in disrupting cellular antioxidation systems in pathogenic fungi, potentially providing a new avenue for antifungal therapies .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

Study 1: Antioxidant Efficacy

- A study demonstrated that derivatives of benzofurans exhibited significant antioxidant activities in vitro, suggesting potential applications in nutraceuticals aimed at combating oxidative stress.

Study 2: Enzyme Interaction

- Research indicated that similar compounds could effectively inhibit XO activity, showcasing their potential as therapeutic agents for conditions associated with elevated uric acid levels .

Study 3: Antifungal Properties

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzofuran derivatives with substituted benzylidene or heteroarylidene groups. Below is a systematic comparison with three analogs identified in the literature:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- 5-Methylfuran vs. Fluorinated Aryl Groups : The 5-methylfuran substituent in the target compound introduces electron-rich aromaticity, favoring interactions with electron-deficient biological targets . In contrast, the 3-fluorobenzylidene analog exhibits electron-withdrawing effects, which may enhance binding to polar active sites (e.g., kinase ATP pockets).

- Ester Group Variations: The ethyl propanoate group in the target compound balances lipophilicity and metabolic stability compared to the methyl ester in (lower steric bulk) and the 2,6-dimethoxybenzoate in (higher resistance to esterase cleavage) .

Crystallographic and Conformational Analysis

- The Z-configuration in the target compound is critical for maintaining planarity between the benzofuran core and the methylfuran substituent, as confirmed by crystallographic tools like SHELX .

Hydrogen Bonding and Supramolecular Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。